![molecular formula C10H10BrNO2 B594753 7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1245643-21-3](/img/structure/B594753.png)
7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
描述
7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a bromine atom, two methyl groups, and an oxazinone ring fused to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the bromination of a precursor compound followed by cyclization to form the oxazinone ring. One common method involves the reaction of 4,4-dimethyl-2-aminophenol with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom. This is followed by cyclization under acidic or basic conditions to form the oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazinone ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts such as acids or bases are typically employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can produce different oxazinone derivatives.
科学研究应用
7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and oxazinone ring can play crucial roles in binding to these targets and exerting their effects.
相似化合物的比较
Similar Compounds
- 4,7-dibromo-1H-benzo[d]imidazole
- 4,7-dichloro-1H-benzo[d]imidazole
- 4,7-dimethyl-1H-benzo[d]imidazole
Uniqueness
7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of the oxazinone ring fused to the benzene ring, which imparts distinct chemical and physical properties. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
7-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)7-4-3-6(11)5-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVSVQWHHDPUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)NC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
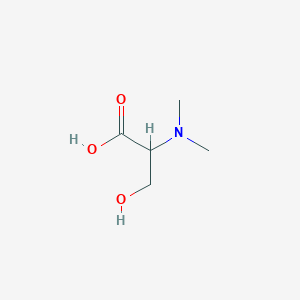
![6-Azabicyclo[3.2.1]octane,6-(1-methylethyl)-(9CI)](/img/new.no-structure.jpg)
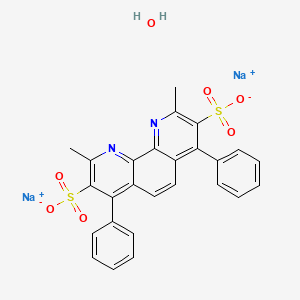
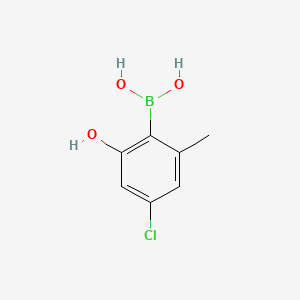

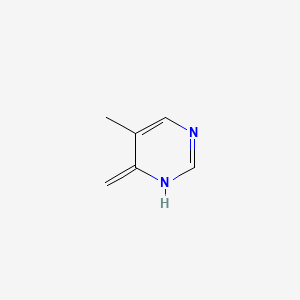

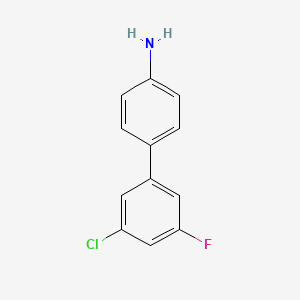
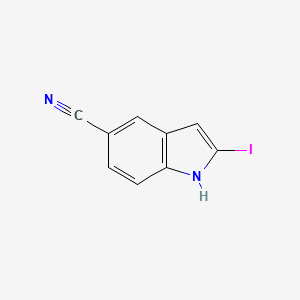
![2-ethylhexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B594693.png)
